molecular formula C11H12O2 B1580630 1-Phenyl-1,4-pentanedione CAS No. 583-05-1

1-Phenyl-1,4-pentanedione

Cat. No.: B1580630
CAS No.: 583-05-1
M. Wt: 176.21 g/mol
InChI Key: RBLXWIPBPPVLPU-UHFFFAOYSA-N
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Description

1-Phenyl-1,4-pentanedione is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is used as an organic chemical synthesis intermediate , which suggests that it may interact with a variety of molecular targets depending on the specific reactions it is involved in.

Mode of Action

As an organic chemical synthesis intermediate , it likely undergoes various chemical reactions to interact with its targets. The exact nature of these interactions would depend on the specific biochemical context.

Result of Action

As an intermediate in organic chemical synthesis , its effects would likely depend on the specific reactions it is involved in and the resulting compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenylpentane-1,4-dione. For instance, its solubility characteristics suggest that it may be more stable and effective in non-aqueous environments. Additionally, its reactivity may be influenced by factors such as pH, temperature, and the presence of other reactive species.

Biological Activity

1-Phenyl-1,4-pentanedione (CAS Number: 583-05-1) is a diketone compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C11H12O2
  • Molecular Weight : 176.215 g/mol
  • IUPAC Name : 1-phenylpentane-1,4-dione
  • Solubility : Not miscible in water; stable under recommended storage conditions .

Synthesis

This compound can be synthesized through various pathways, including the reaction of ethyl acetoacetate with sodium ethoxide, followed by further chemical transformations. This multi-step synthesis allows for the introduction of functional groups that can enhance its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its antibacterial effects against various strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics . The compound demonstrated a minimum inhibitory concentration (MIC) that was notably effective against Gram-positive bacteria.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. The compound showed promising results in scavenging free radicals and reducing oxidative stress in cellular models. Its ability to inhibit lipid peroxidation indicates potential applications in preventing oxidative damage in biological systems .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which it could be beneficial in treating inflammatory diseases .

Case Study 1: Antibacterial Activity

A study conducted by Garba and Salihu (2011) investigated the antibacterial activities of this compound isolated from Vitellaria paradoxa root. The results indicated that the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Bacillus subtilis75

Case Study 2: Antioxidant Activity

A recent study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound exhibited a dose-dependent response in scavenging free radicals.

Concentration (µg/mL)DPPH Scavenging (%)ABTS Scavenging (%)
103025
506055
1008580

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis Intermediate:
1-Phenyl-1,4-pentanedione is primarily used as an intermediate in organic synthesis. Its diketone structure allows it to participate in various chemical reactions, including condensation reactions and Michael additions. This property makes it valuable for synthesizing more complex organic molecules .

2. Pharmaceutical Development:
The compound has been explored for its potential use in drug development. Its structural characteristics allow it to serve as a scaffold for designing new pharmaceuticals, particularly in the development of enzyme inhibitors. For instance, modifications of phenyl groups in similar diketones have shown promise in enhancing drug solubility and absorption characteristics .

3. Coordination Chemistry:
Due to its ability to form chelates with metal ions, this compound is used in coordination chemistry. It can act as a ligand for transition metals, facilitating the study of metal complexes that have applications in catalysis and materials science .

4. Analytical Chemistry:
In analytical chemistry, this compound is utilized as a reagent for detecting certain metal ions through colorimetric methods. The formation of colored complexes with metal ions allows for quantitative analysis in various samples .

Case Studies

Case Study 1: Drug Design
A study demonstrated the application of diketones like this compound in designing potent γ-secretase inhibitors. By modifying the diketone structure, researchers achieved improved enzyme inhibition and bioavailability compared to traditional phenyl-based inhibitors .

Case Study 2: Metal Complexation
Research into the coordination properties of this compound revealed its ability to form stable complexes with various transition metals. These complexes exhibited unique catalytic properties that could be harnessed for organic transformations .

Q & A

Q. Basic: What are the established methods for synthesizing and characterizing 1-phenyl-1,4-pentanedione in laboratory settings?

Methodological Answer:
this compound can be synthesized via acid-catalyzed condensation reactions or isolated from natural sources like Vitellaria paradoxa root bark . For characterization:

  • Spectroscopy : Use 1H^1H-NMR to identify ketone protons (δ ~2.5–3.0 ppm) and aromatic protons (δ ~7.2–7.5 ppm).
  • Chromatography : Confirm purity via GC-MS or HPLC with a C18 column (retention time varies by solvent system).
  • Physical Properties : Refer to CRC Handbook data (e.g., molecular formula C11H12O2\text{C}_{11}\text{H}_{12}\text{O}_2, molecular weight 176.21 g/mol, oil-like consistency) .

Q. Basic: How can researchers verify the purity and stability of this compound for experimental reproducibility?

Methodological Answer:

  • Purity Assessment : Use differential scanning calorimetry (DSC) to check melting behavior or compare observed 13C^13C-NMR shifts with literature values .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor changes via UV-Vis spectroscopy (absorbance peaks at ~270–300 nm for diketones) .
  • Storage : Store in amber vials at –20°C under inert gas to prevent oxidation.

Q. Basic: What standardized protocols exist for evaluating the antimicrobial activity of this compound?

Methodological Answer:

  • Disk Diffusion Assay : Impregnate filter disks with 7x102^2 µg/cm3^3 of the compound. Measure zones of inhibition (ZOI) against S. aureus, E. coli, etc. (expected ZOI: 25–28 mm) .
  • MIC Determination : Use broth microdilution with serial dilutions (e.g., 10–1000 µg/mL). Confirm activity with ATP bioluminescence assays for bacterial viability .

Key Guidelines for Researchers

  • Literature Review : Use SciFinder or Reaxys for synthetic protocols; avoid non-peer-reviewed sources .
  • Data Reproducibility : Archive raw spectra and chromatograms in supplemental materials .
  • Citation Standards : Follow ACS or RSC guidelines to credit primary sources (e.g., Garba & Salihu, 2011 ).

Properties

IUPAC Name

1-phenylpentane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLXWIPBPPVLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207021
Record name 1-Phenyl-1,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-05-1
Record name 1-Phenyl-1,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1,4-pentanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the description in Example 1, 5.1 g (approx. 0.02 mol) of Cat. 3, 21.2 g (0.2 mol) of distilled benzaldehyde, 350 ml of dimethylformamide and 14 g (0.2 mol) of stabilized methyl vinyl ketone are introduced into a 500 ml three-necked flask. After displacing the air by pure nitrogen, the mixture is brought to a temperature of 80° C and 14.9 g (0.1 mol) of triethanolamine are added. The mixture is then stirred for 15 hours at the same temperature. Working up takes place as in Example 11 except that the mixture is filtered after having been taken up in chloroform. 1-Phenyl-pentane-1,4-dione is obtained.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a well stirred suspension of anhydrous aluminium chloride (27.0 g, 205.9 mmol) in 126 ml of benzene was added 4-oxopentanoylchloride (23.0 g, 171.6 mmol) drop-wise, over a period of 30-35 minutes at room temperature (25-30° C.). The reaction mixture was stirred at the same temperature for 1 hour. After decomposition of the reaction mixture by the addition of solid ice and hydrochloric acid (10 ml) the precipitated solid was filtered and the filtrate evaporated on a rotary evaporator to remove all the solvents. The residue was dissolved in ethyl acetate (400 ml), washed with water (2×100 ml), brine (100 ml) and dried over anhydrous sodium sulfate and the solvent evaporated off. The crude product so obtained was chromatographed over silica gel (100-200 mesh) using chloroform as eluent to give 8.6 g (24.07%) of the title compound.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
24.07%

Synthesis routes and methods III

Procedure details

A mixture of 8.1 g (0.03 mol) 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride, 180 ml triethylamine, 150 ml ethanol, 21 g of 1-butene-3-one (0.3 mol) and 30.7 g of benzaldehyde (0.29 mol) was gently stirred at 80° C. for 16 hours. Volatile components were removed by evaporation. The 1-phenyl-1,4-pentanedione thus formed was recovered by extraction and subsequent vacuum distillation.
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To 1200 ml of dimethylformamide (DMF) containing 3 moles of benzaldehyde and heated at 35° C., a mixed solution of 0.3 mole of sodium cyanide and 2400 ml of DMF was added dropwise in 30 minutes, and the reaction was carried out for further 30 minutes with stirring. To the reaction solution, a mixed solution of 2.25 moles of methyl vinyl ketone and 2400 ml of DMF was added dropwise in 30 minutes, and the reaction was carried out for further 1 hour. After the reaction, water was poured into the reaction solution, followed by extraction with chloroform. The obtained chloroform solution was washed with dilute sulfuric acid, saturated aqueous solution of sodium bicarbonate, and water in this order, and dried over anhydrous sodium sulfate. The solvent was removed by distillation. The resulting residue was distilled under reduced pressure to give a fraction of pale yellow liquid of 1-phenyl-1,4-pentanedione having a boiling point of 124°-127° C./0.15 mmHg (yield 40% ).
Quantity
1200 mL
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Name
Quantity
2400 mL
Type
reactant
Reaction Step Two
Quantity
2.25 mol
Type
reactant
Reaction Step Three
Name
Quantity
2400 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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